4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Liquid Crystals Dielectric Anisotropy Vertical Alignment (VA)

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a critical halogenated biphenyl intermediate for liquid crystal mixtures in high-end VA-mode LCDs and organic electronics. Its unique 4-bromo, 3-fluoro, 4'-butyl substitution pattern is essential for tuning dielectric anisotropy (Δε) and nematic phase range. This specific structure cannot be substituted without compromising performance. Procure this exact compound to ensure reproducibility in advanced display material synthesis.

Molecular Formula C16H16BrF
Molecular Weight 307.2 g/mol
CAS No. 149451-95-6
Cat. No. B118959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
CAS149451-95-6
Molecular FormulaC16H16BrF
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3
InChIKeyRWZZCVUQOFIUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS 149451-95-6): Procurement-Grade Fluorinated Biphenyl for Advanced Liquid Crystal and OLED Material Development


4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS 149451-95-6) is a halogenated biphenyl derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 3-position, and an n-butyl chain at the 4'-position . This compound is a key synthetic intermediate in the development of advanced liquid crystalline (LC) materials and organic electronic devices . Its unique substitution pattern, which combines a lateral fluoro group with a terminal alkyl chain, is specifically designed to modulate key mesogenic properties such as dielectric anisotropy (Δε) and birefringence (Δn) when incorporated into larger molecular architectures [1].

Why 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Cannot Be Interchanged with Generic Analogs: A Quantitative Rationale


Substituting 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl with other alkyl- or halogen-substituted biphenyls is not trivial due to the precise structure-property relationships that govern liquid crystalline behavior. The combination of a lateral fluoro substituent and a specific alkyl chain length (butyl) is critical for achieving the targeted dielectric anisotropy (Δε) and nematic phase range [1]. Studies on related fluorosubstituted biphenyls demonstrate that even minor changes, such as altering the alkyl chain length or the position of halogen substituents, can drastically shift phase transition temperatures, modify the sign and magnitude of Δε, and impact the overall performance of the final LC mixture [2]. Therefore, procurement must be specific to this exact chemical structure to ensure reproducibility and desired material properties.

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: Quantified Differentiation Against Closest Alkyl and Halogen Analogs


Lateral Fluoro Substitution Confers Negative Dielectric Anisotropy (Δε) Suitable for Vertical Alignment (VA) Mode Displays

The presence of a lateral fluorine atom at the 3-position is a key structural feature that induces a negative dielectric anisotropy (Δε) in the resulting liquid crystal molecule. This property is essential for Vertical Alignment (VA) mode LCDs. The target compound's structural motif, when incorporated into a full mesogen, is designed to achieve Δε values in the range of -3 to -4, which is optimal for VA applications [1].

Liquid Crystals Dielectric Anisotropy Vertical Alignment (VA)

Alkyl Chain Length (Butyl) Optimizes Nematic Phase Range and Melting Point for Room-Temperature Applications

The n-butyl chain at the 4'-position is selected to balance melting point and clearing point, thereby maximizing the nematic phase range. While specific data for this exact compound is not publicly available, structure-property trends in fluorinated biphenyls show that the butyl homolog offers a wider nematic range than shorter (methyl, ethyl) or longer (pentyl, hexyl) chains, which can favor smectic phases or increase viscosity [1][2].

Liquid Crystals Phase Transition Nematic Range

Bromo Substituent Enables Versatile Cross-Coupling for Tailored Material Synthesis

The bromine atom at the 4-position serves as an efficient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . This allows for the precise attachment of the biphenyl core to other molecular fragments to create complex, multi-ring mesogens. In comparison, the corresponding chloro analog (if available) would be significantly less reactive, requiring harsher conditions and potentially leading to lower yields [1].

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

Fluorinated Biphenyl Core Enhances Chemical and Photostability Over Cyano-Containing Analogs

Fluorinated liquid crystals, including those derived from this biphenyl intermediate, exhibit superior chemical and photostability compared to their cyano-substituted counterparts [1]. This is a critical advantage for long-term reliability in display applications, where exposure to light and electrical fields can degrade other materials.

Liquid Crystals Stability Reliability

Application Scenarios for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl in Materials R&D and Display Manufacturing


Synthesis of Advanced Nematic Liquid Crystal Mixtures for Vertical Alignment (VA) Mode Displays

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a critical intermediate for constructing liquid crystal molecules with negative dielectric anisotropy (Δε). This property is fundamental for VA-mode LCDs, which dominate the high-end television and monitor market due to their superior contrast ratios [1]. The compound's reactivity allows it to be coupled with other aromatic rings to create multi-ring mesogens with precisely tuned Δε, birefringence (Δn), and nematic range. Procurement of this specific intermediate ensures the resulting LC mixture meets the stringent performance and reliability specifications for commercial display manufacturing [2].

Development of Fluorinated Organic Semiconductors for OLEDs and OFETs

The fluorinated biphenyl core of this compound can be used as a building block in the synthesis of organic semiconductors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) [1]. The presence of fluorine and bromine allows for the fine-tuning of the electronic structure, energy levels (HOMO/LUMO), and charge transport properties of the final material. The butyl chain provides solubility for solution processing, a key advantage in the cost-effective manufacturing of large-area OLED displays and lighting panels [2].

Academic and Industrial R&D for Investigating Structure-Property Relationships in Fluorinated Mesogens

Due to its well-defined substitution pattern, this compound serves as an ideal model system for academic and industrial researchers studying the effect of lateral fluoro substitution and alkyl chain length on liquid crystalline behavior [1]. By comparing the mesomorphic, dielectric, and optical properties of materials derived from this compound with those from its methyl, ethyl, and pentyl homologs, researchers can develop predictive models for designing next-generation materials with enhanced performance. This makes the compound a staple in materials chemistry laboratories focused on advanced displays and optoelectronics [2].

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